

Preclinical Pharmacokinetics of Rucaparib Camsylate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of **rucaparib camsylate**, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important therapeutic agent.

In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies of rucaparib have been conducted in various animal models, including mice, rats, and dogs, to characterize its behavior in biological systems. These studies are crucial for predicting human pharmacokinetics and for establishing a safe and efficacious dosing regimen.

Pharmacokinetic Parameters in Rodents

Oral administration of rucaparib has been evaluated in both mice and rats. The following tables summarize the key pharmacokinetic parameters observed in these species.

Table 1: Single-Dose Pharmacokinetic Parameters of Rucaparib in Mice



Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)
50	p.o.	~1,500	~2	Not Reported	Not Reported
100	p.o.	~3,000	~4	Not Reported	Not Reported
150	p.o.	~4,500	~4	Not Reported	Not Reported
10	i.p.	~2,500	~0.5	Not Reported	Not Reported

Note: Cmax and Tmax values are estimated from graphical data.[1]

Table 2: Single-Dose Pharmacokinetic Parameters of Rucaparib Camsylate in Rats

Parameter	20 mg/kg Rucaparib Camsylate	
Cmax (ng/mL)	385.4 ± 101.2	
Tmax (h)	3.4 ± 1.3	
AUC(0-t) (ng·h/mL)	3219.7 ± 715.6	
AUC(0-∞) (ng·h/mL)	3381.5 ± 788.9	
t1/2 (h)	5.7 ± 1.5	
CLz/F (L/h/kg)	6.1 ± 1.4	

Data presented as mean ± standard deviation.[2]

Pharmacokinetic Parameters in Non-Rodents

The pharmacokinetic profile of rucaparib has also been assessed in dogs.

Table 3: Oral Bioavailability of Rucaparib in Preclinical Species



Species	Dose (mg/kg)	Oral Bioavailability (%)
Mouse	50	17
Rat	100	36
Dog	20	62

[3]

Distribution

Studies using radiolabeled rucaparib have provided insights into its distribution within the body. In mice bearing Capan-1 tumor xenografts, rucaparib was shown to accumulate and be retained in tumor cells.[1] Brain penetration of rucaparib appears to be limited.[1]

Metabolism

The metabolic fate of rucaparib has been investigated using in vitro systems, including human liver microsomes and hepatocytes.

Rucaparib is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP2D6 being the major contributor, and CYP1A2 and CYP3A4 playing lesser roles.[4] The primary metabolite identified is M324, a product of oxidative deamination.[4] In preclinical species, M324 has been detected in the plasma of Capan-1 tumor-bearing mice.[1]

In Vitro Drug-Drug Interactions

The potential for rucaparib to perpetrate drug-drug interactions (DDIs) has been assessed through in vitro inhibition studies of key drug-metabolizing enzymes and transporters.

Table 4: In Vitro Inhibition of Human CYP Enzymes by Rucaparib



CYP Isoform	Inhibition	IC50 / Ki (μM)
CYP1A2	Reversible	Ki = 9.3
CYP2C9	Mixed	Competitive Ki = 67, Uncompetitive Ki = 31.5
CYP2C19	Reversible	Ki = 17.1
СҮРЗА	Reversible	IC50 = 17.2
CYP2D6	No significant inhibition	> 25

[5]

Rucaparib has also been shown to inhibit various drug transporters in vitro.

Experimental ProtocolsIn Vivo Pharmacokinetic Studies in Rats

Animal Model: Male Sprague-Dawley rats. Dosing: Single oral gavage of **rucaparib camsylate** at 20 mg/kg. Sample Collection: Blood samples were collected from the caudal vein at various time points post-dosing. Bioanalysis: Plasma concentrations of rucaparib were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2] Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters.[2]

In Vitro CYP Inhibition Assay (General Protocol)

Test System: Pooled human liver microsomes. Procedure:

- Rucaparib at various concentrations is pre-incubated with human liver microsomes and an NADPH-regenerating system.
- A specific CYP probe substrate is added to initiate the reaction.
- The reaction is terminated after a defined incubation period.
- The formation of the substrate-specific metabolite is quantified using LC-MS/MS.



• The concentration of rucaparib that causes 50% inhibition of the enzyme activity (IC50) is calculated.[6][7][8][9][10]

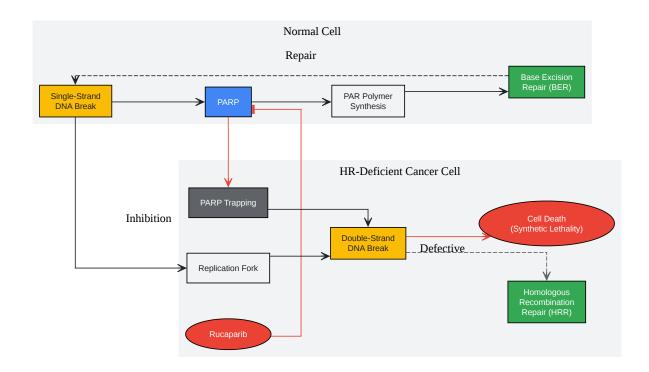
In Vitro Metabolic Stability in Hepatocytes (General Protocol)

Test System: Cryopreserved human hepatocytes. Procedure:

- Hepatocytes are thawed and suspended in incubation medium.
- Rucaparib is added to the hepatocyte suspension at a defined concentration.
- Aliquots are taken at various time points and the reaction is quenched.
- The concentration of rucaparib remaining at each time point is determined by LC-MS/MS.
- The rate of disappearance of rucaparib is used to calculate parameters such as half-life and intrinsic clearance.[11]

Visualizations Signaling Pathway



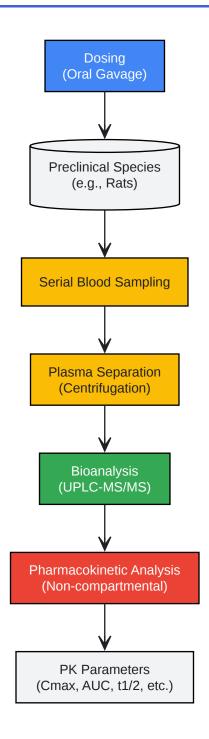


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Caption: Mechanism of action of rucaparib via PARP inhibition and trapping.

Experimental Workflow





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Caption: Workflow for in vivo preclinical pharmacokinetic studies.

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